[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
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Overview
Description
4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL is a complex organic compound with significant applications in various fields It is characterized by the presence of chlorophenyl groups, a pyrazole ring, and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chlorophenyl groups and the formation of the piperidin-4-ol moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation
Properties
Molecular Formula |
C22H21Cl2N3O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)17-4-2-3-5-18(17)24)21(28)27-12-10-22(29,11-13-27)15-6-8-16(23)9-7-15/h2-9,14,29H,10-13H2,1H3 |
InChI Key |
KHJWFBYOXFUUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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